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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of

cholesteryl esters from plasma, a critical step for accurate lipidomic analysis in various

research and development settings.

Introduction
Cholesteryl esters are a major class of neutral lipids in plasma and play a crucial role in

cholesterol transport and metabolism. Accurate quantification of cholesteryl esters is essential

for understanding cardiovascular diseases, metabolic disorders, and for the development of

new therapeutic agents. The choice of an appropriate extraction method is paramount to

ensure high recovery, purity, and reproducibility of results. This document outlines several

widely used lipid extraction methods, providing detailed protocols, comparative data, and visual

workflows to guide researchers in selecting the optimal method for their specific needs.

Lipid Extraction Methodologies
Several methods are commonly employed for the extraction of cholesteryl esters from plasma,

broadly categorized into liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE)
LLE methods are based on the partitioning of lipids into an organic solvent phase, separating

them from the aqueous components of the plasma.
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Folch Method: This classic method utilizes a chloroform and methanol mixture to efficiently

extract a broad range of lipids, including cholesteryl esters.[1] It is considered a gold

standard for lipid extraction.[2]

Bligh and Dyer Method: A modification of the Folch method, the Bligh and Dyer method uses

a different ratio of chloroform, methanol, and water.[3][4] It is also a widely used and effective

method for total lipid extraction.

Matyash (MTBE) Method: This method employs methyl-tert-butyl ether (MTBE) as a less

toxic alternative to chloroform. It offers good extraction efficiency for a wide range of lipids.[5]

Hexane/Isopropanol Method: This method is particularly effective for the extraction of

nonpolar lipids like cholesteryl esters and triglycerides.[1][2]

Butanol/Methanol (BuMe) Methods: These methods can be performed as a single-phase or

biphasic extraction and have been shown to be efficient for a broad range of lipids.[6][7]

Solid-Phase Extraction (SPE)
SPE methods utilize a solid sorbent to selectively retain and elute different lipid classes. This

technique can offer cleaner extracts and the ability to fractionate lipid classes.

Aminopropyl Silica Columns: These columns are effective for separating neutral lipids like

cholesteryl esters from more polar lipids.[8][9][10]

Specialized Lipid Extraction Cartridges: Commercially available cartridges are designed for

the rapid and efficient extraction of a broad range of lipids.[3]

Comparative Data of Extraction Methods
The choice of extraction method can significantly impact the recovery and quantification of

cholesteryl esters. The following table summarizes quantitative data from comparative studies.
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Extraction
Method

Recovery of
Cholesteryl
Esters (%)

Key
Advantages

Key
Disadvantages

Citations

Folch
High (often used

as a benchmark)

Well-established,

high efficiency

for a broad range

of lipids.

Use of toxic

chloroform, can

be labor-

intensive.

[1][6][11]

Bligh and Dyer

High

(comparable to

Folch)

Efficient for a

broad range of

lipids, widely

used.

Use of toxic

chloroform.
[4][11][12]

Matyash (MTBE) Good to High

Less toxic than

chloroform-

based methods,

good for a broad

range of lipids.

May have slightly

lower recovery

for some

nonpolar lipids

compared to

Folch.

[5][6][11]

Hexane/Isopropa

nol

Very good for

nonpolar lipids

Excellent for

cholesteryl

esters and other

nonpolar lipids.

Less effective for

polar lipids.
[1][2]

Butanol/Methano

l (BuMe)
Good to High

Can be

performed as a

single-phase

extraction,

suitable for high-

throughput

analysis.

Recovery can be

variable

depending on the

specific protocol.

[6][7][12]

Solid-Phase

Extraction

(Aminopropyl

Silica)

84.9 ± 4.9

Allows for

fractionation of

lipid classes, can

provide cleaner

extracts.

Can be more

expensive and

require method

development.

[8][9][10]
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Experimental Protocols
Detailed step-by-step protocols for the most common extraction methods are provided below.

Protocol 1: Folch Method (Liquid-Liquid Extraction)
This protocol is a modification of the original method described by Folch et al.[8][13]

Materials:

Plasma sample

Chloroform

Methanol

0.9% NaCl solution (or 1 M NaCl)[8]

Glass centrifuge tubes with Teflon-lined caps

Vortex mixer

Centrifuge

Pipettes

Nitrogen evaporator

Procedure:

To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol

mixture.[13]

Add an appropriate internal standard for cholesteryl esters at this stage.

Vortex the mixture thoroughly for 30 seconds to ensure protein precipitation and lipid

extraction.

Incubate the mixture at room temperature for 30 minutes.[13]
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Add 400 µL of 0.9% NaCl solution to the tube to induce phase separation.[13]

Vortex the mixture again for 30 seconds.

Centrifuge the tube at 1,200 rpm for 15 minutes to separate the phases.[13]

Carefully remove the upper aqueous phase using a Pasteur pipette.

Collect the lower organic phase (chloroform layer), which contains the lipids, into a clean

tube.

Evaporate the solvent under a stream of nitrogen.

Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis

(e.g., isopropanol, methanol/chloroform).

Plasma Sample (100 µL) Add Chloroform:
Methanol (2:1) Vortex Incubate

(30 min) Add 0.9% NaCl Vortex Centrifuge
(1200 rpm, 15 min) Separate Phases Collect Lower

Organic Phase
Evaporate Solvent

(Nitrogen)
Reconstitute
Lipid Extract

Click to download full resolution via product page

Workflow for the Folch lipid extraction method.

Protocol 2: Bligh and Dyer Method (Liquid-Liquid
Extraction)
This protocol is based on the method described by Bligh and Dyer.[14][15]

Materials:

Plasma sample

Chloroform

Methanol

Deionized water

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://bio-protocol.org/exchange/minidetail?id=16195503&type=30
https://bio-protocol.org/exchange/minidetail?id=16195503&type=30
https://www.benchchem.com/product/b1249968?utm_src=pdf-body-img
https://www.tabaslab.com/protocols/BlighDyer.pdf
https://epic.awi.de/id/eprint/31566/18/DYF_Trap_fatty_acids.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glass centrifuge tubes with Teflon-lined caps

Vortex mixer

Centrifuge

Pipettes

Nitrogen evaporator

Procedure:

For each 1 mL of plasma sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

[14]

Add an appropriate internal standard for cholesteryl esters.

Vortex the mixture well.

Add 1.25 mL of chloroform and vortex again.[14]

Add 1.25 mL of deionized water and vortex thoroughly to create a biphasic system.[14]

Centrifuge at 1,000 rpm for 5 minutes at room temperature to separate the phases.[14]

Carefully aspirate the upper aqueous phase.

Collect the lower organic (chloroform) phase containing the lipids.

Dry the collected organic phase under a stream of nitrogen.

Reconstitute the lipid extract in a suitable solvent for subsequent analysis.

Plasma Sample (1 mL) Add Chloroform:
Methanol (1:2) Vortex Add Chloroform Vortex Add Water Vortex Centrifuge

(1000 rpm, 5 min) Separate Phases Collect Lower
Organic Phase

Evaporate Solvent
(Nitrogen)

Reconstitute
Lipid Extract

Click to download full resolution via product page
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Workflow for the Bligh and Dyer lipid extraction method.

Protocol 3: Matyash (MTBE) Method (Liquid-Liquid
Extraction)
This protocol is adapted from the method described by Matyash et al.[5]

Materials:

Plasma sample

Methanol (ice-cold)

Methyl-tert-butyl ether (MTBE)

MilliQ water

Eppendorf tubes

Vortex mixer

Sonicator

Centrifuge

Pipettes

Nitrogen evaporator

Procedure:

To 10 µL of plasma in an Eppendorf tube, add 400 µL of ice-cold methanol.[5]

Add an appropriate internal standard for cholesteryl esters.

Add 500 µL of MTBE.[5]

Vortex for 10 seconds and then sonicate for 1 hour.[5]
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Add 500 µL of MilliQ water to induce phase separation.[5]

Centrifuge at 10,000 x g for 10 minutes.[5]

Carefully collect the upper organic phase (MTBE layer) which contains the lipids.

Evaporate the solvent under a stream of nitrogen.

Reconstitute the dried lipid extract in a suitable solvent for analysis.

Plasma Sample (10 µL) Add ice-cold
Methanol Add MTBE Vortex & Sonicate

(1 hr) Add MilliQ Water Centrifuge
(10,000 x g, 10 min)

Collect Upper
Organic Phase

Evaporate Solvent
(Nitrogen)

Reconstitute
Lipid Extract

Click to download full resolution via product page

Workflow for the Matyash (MTBE) lipid extraction method.

Protocol 4: Solid-Phase Extraction (SPE) for Cholesteryl
Esters
This protocol is a general guideline for using aminopropyl silica SPE columns to isolate

cholesteryl esters.[8][9][10]

Materials:

Total lipid extract from plasma (e.g., from Folch or Bligh and Dyer extraction)

Aminopropyl silica SPE cartridges (e.g., 100 mg)

Hexane

Chloroform

Methanol

Isopropanol

SPE manifold
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Collection tubes

Nitrogen evaporator

Procedure:

Column Conditioning: Condition the aminopropyl silica SPE cartridge by washing with 2 mL

of methanol followed by 2 mL of chloroform, and finally 2 mL of hexane. Do not let the

column run dry.

Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform (e.g.,

200 µL) and load it onto the conditioned SPE cartridge.

Elution of Cholesteryl Esters: Elute the cholesteryl esters with 1 mL of hexane.[16] Some

protocols may use a mixture like hexane:isopropanol.

Elution of Other Lipids (Optional): Other lipid classes can be eluted sequentially using

solvents of increasing polarity. For example, triglycerides can be eluted with a mixture of

chloroform and isopropanol, and phospholipids with methanol.

Solvent Evaporation: Collect the fraction containing the cholesteryl esters and evaporate the

solvent under a stream of nitrogen.

Reconstitution: Reconstitute the purified cholesteryl ester fraction in an appropriate solvent

for your downstream analysis.

Total Lipid
Extract

Condition SPE
Cartridge Load Sample

Elute Cholesteryl
Esters (Hexane)

Elute Other
Lipids (Optional)

Collect CE
Fraction

Evaporate Solvent
(Nitrogen)

Reconstitute
Purified CEs

Click to download full resolution via product page

Workflow for Solid-Phase Extraction of Cholesteryl Esters.
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Conclusion
The selection of an appropriate lipid extraction method is a critical determinant of the quality

and accuracy of cholesteryl ester analysis from plasma. While traditional methods like Folch

and Bligh and Dyer remain robust and widely used, newer methods like the Matyash (MTBE)

extraction offer a less toxic alternative with comparable efficiency. Solid-phase extraction

provides an excellent option for obtaining cleaner extracts and for the fractionation of lipid

classes. Researchers should consider the specific requirements of their study, including the

desired purity, throughput, and available resources, when choosing an extraction protocol. The

information and protocols provided in this document serve as a comprehensive guide to aid in

this selection process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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